molecular formula C21H15Cl2N3O4 B2442824 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide CAS No. 303987-29-3

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide

Cat. No.: B2442824
CAS No.: 303987-29-3
M. Wt: 444.27
InChI Key: DBTZWOQVWFRVBA-WYMPLXKRSA-N
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Description

4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a nitrophenyl group, and a benzenecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
  • 4-[(3,4-dichlorobenzyl)oxy]benzoic acid
  • 4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol

Uniqueness

4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O4/c22-19-9-4-15(11-20(19)23)13-30-18-7-5-16(6-8-18)21(27)25-24-12-14-2-1-3-17(10-14)26(28)29/h1-12H,13H2,(H,25,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTZWOQVWFRVBA-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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